

Physical and chemical properties of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

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Compound of Interest

Compound Name: 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

Cat. No.: B1280695

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An In-depth Technical Guide to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine**, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine (CAS No. 209959-33-1) is a protected form of 2-amino-5-bromopyrimidine. The introduction of the two tert-butoxycarbonyl (Boc) groups on the amino functionality serves to modulate its reactivity, allowing for selective transformations at other positions of the pyrimidine ring. The presence of the bromine atom at the 5-position makes it a valuable substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the synthesis of more complex molecules.

Physicochemical Properties

Detailed experimental physical and chemical property data for **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** is not extensively available in publicly accessible literature. However, based on its chemical structure and data for related compounds, the following properties can be anticipated. For reference, the properties of the parent compound, 2-amino-5-bromopyrimidine, are also provided.

Table 1: Physicochemical Properties of **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** and its Precursor

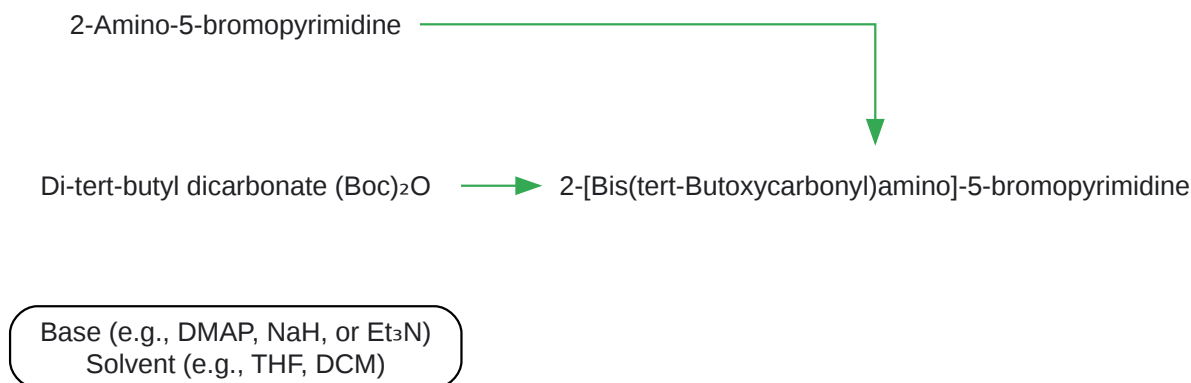
Property	2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine	2-Amino-5-bromopyrimidine
CAS Number	209959-33-1[1]	7752-82-1[2]
Molecular Formula	C ₁₄ H ₂₀ BrN ₃ O ₄	C ₄ H ₄ BrN ₃ [2]
Molecular Weight	374.23 g/mol	174.00 g/mol [2]
Appearance	Predicted: White to off-white solid	White to orange to green powder/crystal[3]
Melting Point	Data not available	241-243 °C (lit.)[2]
Boiling Point	Data not available	Data not available
Solubility	Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.	Data not available

Experimental Protocols

Synthesis of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

The synthesis of the title compound is achieved through the protection of the amino group of 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

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Caption: Synthesis of **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine**.

Materials:

- 2-Amino-5-bromopyrimidine
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., 4-dimethylaminopyridine (DMAP), sodium hydride (NaH), or triethylamine (Et₃N))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

- To a solution of 2-amino-5-bromopyrimidine (1 equivalent) in the chosen anhydrous solvent, add the base (1.1 to 2.2 equivalents).
- Add di-tert-butyl dicarbonate (2.2 to 2.5 equivalents) to the mixture.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine**.

Deprotection of the Boc Groups

The Boc protecting groups can be removed under acidic conditions to regenerate the amino functionality.

Procedure:

- Dissolve the **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** in a suitable solvent such as dichloromethane or dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane or ether).
- Stir the mixture at room temperature for 1-4 hours.

- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Chemical Reactivity and Potential Applications

The presence of the bromine atom at the 5-position of the pyrimidine ring makes **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. The Boc-protected amino group is generally stable to the conditions of many cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.^[4] **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 5-position.

General Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Grignard Reactions

The bromine atom can be exchanged with a metal, such as magnesium, to form a Grignard reagent. This organometallic intermediate can then react with various electrophiles to introduce a range of functional groups. Alternatively, the compound can react with other Grignard

reagents in the presence of a suitable catalyst. Recent studies have shown that purple light can promote the coupling of bromopyridines with Grignard reagents.[5]

Spectral Data

As of the latest available data, detailed experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** are not readily found in peer-reviewed literature or common chemical databases. Researchers are advised to perform their own analytical characterization upon synthesis.

Safety Information

While specific safety data for **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** is not established, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The precursor, 2-amino-5-bromopyrimidine, is classified as an irritant and is harmful if swallowed.

Conclusion

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is a valuable synthetic intermediate with significant potential in the synthesis of complex heterocyclic compounds. Its protected amino group allows for selective functionalization at the 5-position via various cross-coupling reactions. While detailed physicochemical and spectral data are not widely published, the synthetic protocols and potential reactivity outlined in this guide provide a solid foundation for its use in research and development. Further characterization of this compound would be a valuable contribution to the chemical literature.

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